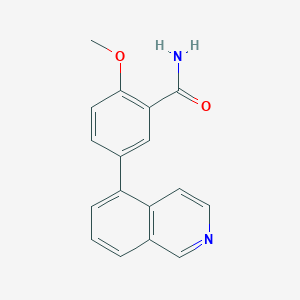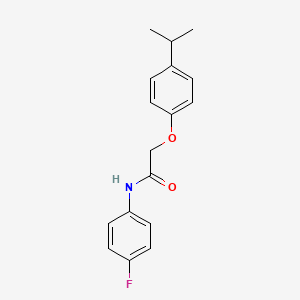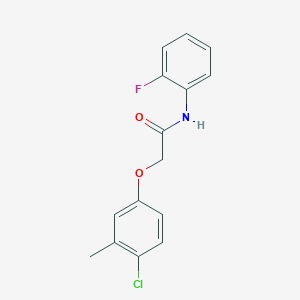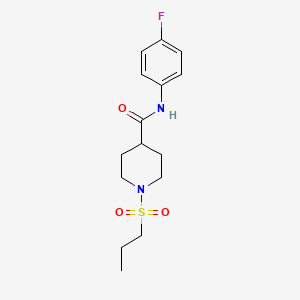![molecular formula C16H19NO3 B5531182 3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone](/img/structure/B5531182.png)
3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol This compound is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone typically involves the following steps :
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the Piperidine Ring: The benzo[1,3]dioxole intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base, such as cesium carbonate.
Formation of the Propenone Linkage: The final step involves the reaction of the intermediate with an appropriate aldehyde or ketone to form the propenone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone involves its interaction with specific molecular targets . It has been shown to:
Induce Apoptosis: The compound can induce apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways.
Inhibit Enzymes: It can inhibit specific enzymes involved in cellular processes, leading to the disruption of normal cell function.
Comparison with Similar Compounds
Similar Compounds
3-Benzo[1,3]dioxol-5-yl-1-(piperidin-1-yl)-propenone: Similar structure but lacks the methyl group on the piperidine ring.
3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-butanone: Similar structure but with a butanone linkage instead of propenone.
Uniqueness
3-Benzo[1,3]dioxol-5-yl-1-(4-methyl-piperidin-1-yl)-propenone is unique due to its specific combination of the benzo[1,3]dioxole moiety and the 4-methyl-piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-6-8-17(9-7-12)16(18)5-3-13-2-4-14-15(10-13)20-11-19-14/h2-5,10,12H,6-9,11H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXTXZXWPUQSJC-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)
![(E)-3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-imine](/img/structure/B5531119.png)
![(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5531120.png)
![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)

![6-Phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)
